4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17757584
InChI: InChI=1S/C5H5F2NO3S/c1-12(10,11)3(2-8)4(9)5(6)7/h3,5H,1H3
SMILES:
Molecular Formula: C5H5F2NO3S
Molecular Weight: 197.16 g/mol

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile

CAS No.:

Cat. No.: VC17757584

Molecular Formula: C5H5F2NO3S

Molecular Weight: 197.16 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile -

Specification

Molecular Formula C5H5F2NO3S
Molecular Weight 197.16 g/mol
IUPAC Name 4,4-difluoro-2-methylsulfonyl-3-oxobutanenitrile
Standard InChI InChI=1S/C5H5F2NO3S/c1-12(10,11)3(2-8)4(9)5(6)7/h3,5H,1H3
Standard InChI Key DZHIFDMLUNLXCL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C(C#N)C(=O)C(F)F

Introduction

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile is a complex organic compound with the molecular formula C5H5F2NO3S and a molecular weight of 197.16 g/mol . This compound is characterized by its unique structural features, including difluorinated and methanesulfonyl groups attached to a butanenitrile backbone. The presence of these functional groups contributes to its potential reactivity and applications in organic synthesis.

Synthesis Methods

The synthesis of 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile typically involves multi-step reactions starting from simpler precursors. The exact synthesis pathway may vary depending on the availability of starting materials and the desired yield and purity.

Potential Applications

Given its complex structure, this compound could serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical or agrochemical applications. The presence of fluorine and sulfonyl groups makes it a candidate for further functionalization reactions.

Hazard Information

While specific hazard statements are not detailed for this compound, compounds with similar structures often require careful handling due to potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols when handling such chemicals.

Chemical Data

PropertyValue
Molecular FormulaC5H5F2NO3S
Molecular Weight197.16 g/mol
CAS Number1538539-21-7
MDL NumberMFCD23840185

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile (CAS: 1538538-73-6) has a similar structure but with an additional fluorine atom, increasing its molecular weight to 215.15 g/mol . This compound also exhibits a higher degree of fluorination, which can affect its reactivity and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator